molecular formula C14H11BrClN3O2 B15237753 7-Bromo-5-(4-chlorobenzyl)-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one

7-Bromo-5-(4-chlorobenzyl)-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one

Cat. No.: B15237753
M. Wt: 368.61 g/mol
InChI Key: XYDSIZXHXWRLIU-UHFFFAOYSA-N
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Description

7-Bromo-5-(4-chlorobenzyl)-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one is a heterocyclic compound featuring an isoxazolo[4,5-d]pyridazin-4(5H)-one core. Its molecular formula is C₁₅H₁₃BrClN₃O₂, with a molecular weight of 382.64 g/mol . Key structural features include:

  • 5-(4-Chlorobenzyl) group: A lipophilic aromatic substituent that may influence pharmacokinetic properties.
  • 3-Ethyl chain: A short alkyl group contributing to steric and solubility characteristics.

Properties

Molecular Formula

C14H11BrClN3O2

Molecular Weight

368.61 g/mol

IUPAC Name

7-bromo-5-[(4-chlorophenyl)methyl]-3-ethyl-[1,2]oxazolo[4,5-d]pyridazin-4-one

InChI

InChI=1S/C14H11BrClN3O2/c1-2-10-11-12(21-18-10)13(15)17-19(14(11)20)7-8-3-5-9(16)6-4-8/h3-6H,2,7H2,1H3

InChI Key

XYDSIZXHXWRLIU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC2=C1C(=O)N(N=C2Br)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-(4-chlorobenzyl)-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The initial step involves the formation of the isoxazole ring through a cyclization reaction. This can be achieved by reacting an appropriate precursor with hydroxylamine hydrochloride under basic conditions.

    Introduction of the Bromine and Chlorine Groups: The bromine and chlorine atoms are introduced through halogenation reactions. Bromination can be carried out using bromine or N-bromosuccinimide (NBS), while chlorination can be achieved using chlorine gas or thionyl chloride.

    Formation of the Pyridazinone Ring: The final step involves the formation of the pyridazinone ring through a condensation reaction with an appropriate hydrazine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-(4-chlorobenzyl)-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Condensation Reactions: The compound can participate in condensation reactions with other compounds to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce an oxide derivative.

Scientific Research Applications

7-Bromo-5-(4-chlorobenzyl)-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-5-(4-chlorobenzyl)-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compounds with the isoxazolo[4,5-d]pyridazin-4(5H)-one scaffold exhibit variations in substituents at positions 3, 5, and 7, leading to differences in bioactivity and physicochemical properties.

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound 7-Br, 5-(4-Cl-benzyl), 3-Et C₁₅H₁₃BrClN₃O₂ 382.64 Not reported; structural analog studies suggest potential analgesic/anti-inflammatory roles
3,7-Dimethylisoxazolo[4,5-d]pyridazin-4(5H)-one 3-Me, 7-Me C₇H₇N₃O₂ 165.15 High-yield synthesis (82% yield)
7-(2,5-Dimethoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one 3-Me, 7-(2,5-(OMe)₂Ph) C₁₄H₁₃N₃O₄ 287.28 No bioactivity reported; dimethoxy group may enhance solubility
7-Bromo-5-(4-Cl-benzyl)-3-propylisoxazolo[4,5-d]pyridazin-4(5H)-one 7-Br, 5-(4-Cl-benzyl), 3-Pr C₁₅H₁₅BrClN₃O₂ 396.66 Discontinued commercial product; longer alkyl chain (propyl) increases lipophilicity vs. ethyl

Pharmacological Activity

  • Analgesic Potential: Derivatives like 4a, 4f, 4g, and 4i (25 mg/kg) showed morphine-level analgesia in hot-plate and writhing tests . The target compound’s 4-chlorobenzyl group may enhance CNS penetration compared to simpler substituents (e.g., methyl).
  • Enzyme Inhibition: N-Acylhydrazone derivatives of isoxazolo-pyridazinones exhibit cyclooxygenase (COX) inhibition . The bromo and chloro groups in the target compound may stabilize enzyme interactions via halogen bonding.

Physicochemical Properties

  • Lipophilicity : The 4-chlorobenzyl group increases hydrophobicity compared to compounds with polar substituents (e.g., 7-(2,5-dimethoxyphenyl) ).
  • Synthetic Feasibility : 3,7-Dimethyl analogs are synthesized with 82% yield via esterification and cyclization , whereas bromo/chloro-substituted derivatives (e.g., the target compound) may require more complex halogenation steps.

Antimicrobial and Anti-Inflammatory Profiles

  • While the target compound’s antimicrobial activity is unreported, structurally related thiosemicarbazides and s-triazoles bearing chlorophenyl groups show moderate antimicrobial effects .
  • The 3-ethyl chain may reduce cytotoxicity compared to bulkier substituents (e.g., propyl), as seen in other isoxazole derivatives .

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